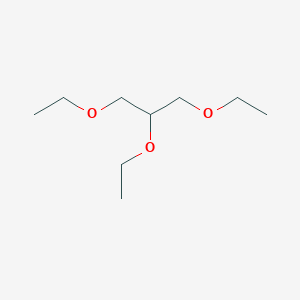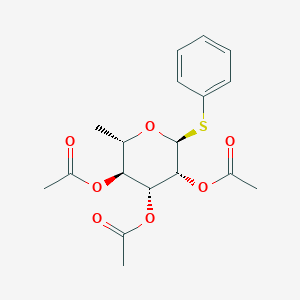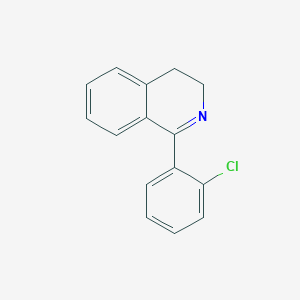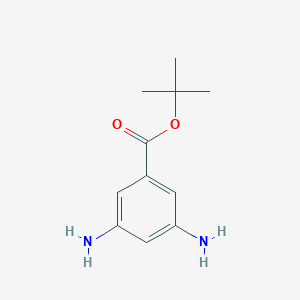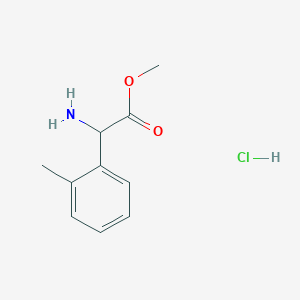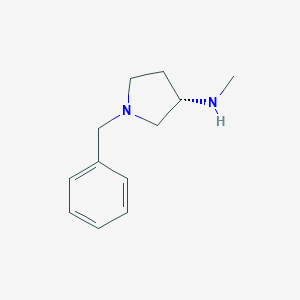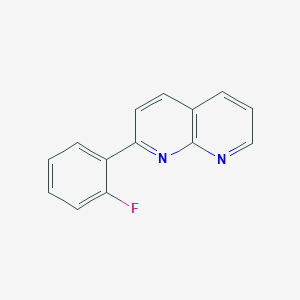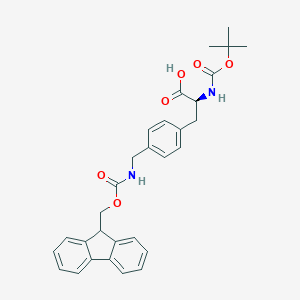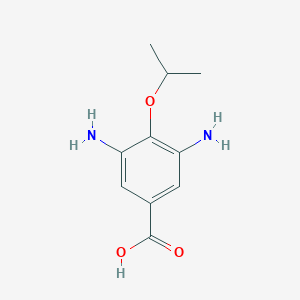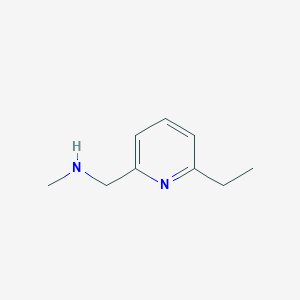
1-(6-ethylpyridin-2-yl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-ethylpyridin-2-yl)-N-methylmethanamine, also known as EPMM, is a compound that has gained attention in scientific research due to its potential therapeutic applications. EPMM is a member of the class of compounds known as monoamine oxidase inhibitors (MAOIs), which are used to treat a variety of neurological and psychiatric disorders.
Mecanismo De Acción
The mechanism of action of 1-(6-ethylpyridin-2-yl)-N-methylmethanamine is related to its ability to inhibit the activity of monoamine oxidase (MAO), an enzyme that is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting the activity of MAO, 1-(6-ethylpyridin-2-yl)-N-methylmethanamine can increase the levels of these neurotransmitters in the brain, which can alleviate symptoms of depression and other mood disorders.
Efectos Bioquímicos Y Fisiológicos
1-(6-ethylpyridin-2-yl)-N-methylmethanamine has been shown to have a number of biochemical and physiological effects. One study found that 1-(6-ethylpyridin-2-yl)-N-methylmethanamine increased the levels of serotonin, dopamine, and norepinephrine in the brains of rats, which suggests that it may have antidepressant properties. Another study found that 1-(6-ethylpyridin-2-yl)-N-methylmethanamine was able to reduce the symptoms of Parkinson's disease in mice by increasing the levels of dopamine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(6-ethylpyridin-2-yl)-N-methylmethanamine in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation of using 1-(6-ethylpyridin-2-yl)-N-methylmethanamine is that it is a potent MAOI, which means that it can have significant physiological effects. This can make it difficult to interpret the results of experiments that use 1-(6-ethylpyridin-2-yl)-N-methylmethanamine.
Direcciones Futuras
There are a number of future directions for research on 1-(6-ethylpyridin-2-yl)-N-methylmethanamine. One area of research could focus on the development of new MAOIs that are less potent and have fewer side effects than 1-(6-ethylpyridin-2-yl)-N-methylmethanamine. Another area of research could focus on the use of 1-(6-ethylpyridin-2-yl)-N-methylmethanamine in combination with other drugs to treat neurological and psychiatric disorders. Finally, future research could focus on the use of 1-(6-ethylpyridin-2-yl)-N-methylmethanamine in the treatment of other diseases that are related to the breakdown of neurotransmitters, such as Alzheimer's disease.
Métodos De Síntesis
The synthesis of 1-(6-ethylpyridin-2-yl)-N-methylmethanamine involves the reaction of pyridine-2-carboxaldehyde with ethylamine in the presence of sodium borohydride. This reaction produces 6-ethylpyridine-2-carboxaldehyde, which is then reacted with methylamine in the presence of sodium cyanoborohydride to produce 1-(6-ethylpyridin-2-yl)-N-methylmethanamine. The synthesis of 1-(6-ethylpyridin-2-yl)-N-methylmethanamine is a multi-step process that requires careful attention to detail and a high degree of chemical expertise.
Aplicaciones Científicas De Investigación
1-(6-ethylpyridin-2-yl)-N-methylmethanamine has been the subject of extensive scientific research due to its potential therapeutic applications. One area of research has focused on the use of 1-(6-ethylpyridin-2-yl)-N-methylmethanamine as a treatment for depression and other mood disorders. MAOIs such as 1-(6-ethylpyridin-2-yl)-N-methylmethanamine have been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, which can alleviate symptoms of depression.
Another area of research has focused on the use of 1-(6-ethylpyridin-2-yl)-N-methylmethanamine as a treatment for Parkinson's disease. Parkinson's disease is a neurological disorder that is characterized by the degeneration of dopaminergic neurons in the brain. MAOIs such as 1-(6-ethylpyridin-2-yl)-N-methylmethanamine can help to prevent the breakdown of dopamine, which can help to alleviate the symptoms of Parkinson's disease.
Propiedades
Número CAS |
162739-97-1 |
|---|---|
Nombre del producto |
1-(6-ethylpyridin-2-yl)-N-methylmethanamine |
Fórmula molecular |
C9H14N2 |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
1-(6-ethylpyridin-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C9H14N2/c1-3-8-5-4-6-9(11-8)7-10-2/h4-6,10H,3,7H2,1-2H3 |
Clave InChI |
JXHKYSXZMKYTLT-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=CC=C1)CNC |
SMILES canónico |
CCC1=NC(=CC=C1)CNC |
Sinónimos |
2-Pyridinemethanamine,6-ethyl-N-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Cyclopenta[c]pyridine,octahydro-4,7-dimethyl-,[4R-(4-alpha-,4a-alpha-,7-alpha-,7a-alpha-)]-(9CI)](/img/structure/B66747.png)
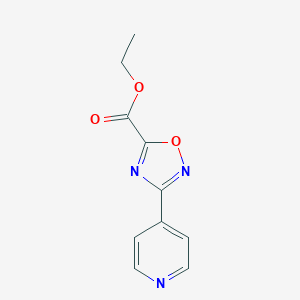
![3-Isopropylfuro[3,2-c]pyridine](/img/structure/B66753.png)
